2-Hydroxy-5-iodo-3-methylbenzaldehyde
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Overview
Description
2-Hydroxy-5-iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position, an iodine atom at the fifth position, and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-iodo-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: 2-Hydroxy-5-iodo-3-methylbenzoic acid.
Reduction: 2-Hydroxy-5-iodo-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-iodo-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-hydroxy-5-iodo-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the hydroxyl and aldehyde groups can participate in various interactions, while the iodine atom can act as a leaving group in substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the iodine atom.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but has a methoxy group instead of an iodine atom.
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the iodine atom and has the methyl group at a different position
Uniqueness
2-Hydroxy-5-iodo-3-methylbenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyl, aldehyde, and iodine substituents makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-5-iodo-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLKHHZVEGDSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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